molecular formula C11H11Cl2NO3S B2786140 2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide CAS No. 898425-59-7

2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Cat. No. B2786140
CAS RN: 898425-59-7
M. Wt: 308.17
InChI Key: WBYCQGZYROFLQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide, also known as DTTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTTB is a heterocyclic compound that contains a thiophene ring and a benzamide group.

Scientific Research Applications

GIRK Channel Activators

The compound has been used in the discovery and characterization of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers as G protein-gated inwardly-rectifying potassium (GIRK) channel activators . This research has identified a new ether-based scaffold and paired this with a novel sulfone-based head group to identify a potent and selective GIRK1/2 activator .

Drug Development

The compound has vast potential in scientific research, particularly in drug development. Its unique structure and properties make it a candidate for the development of new drugs and treatments.

Material Science

In addition to its potential in drug development, the compound also offers exciting possibilities for innovation and discovery in material science. Its unique chemical properties could be harnessed for the development of new materials.

Biological Active Substances

Derivatives of the compound are of great interest for scientific and practical human activities as biologically active substances . These derivatives could be used in a variety of applications, from medical treatments to agricultural products .

Components for Creating Semiconductors

The compound and its derivatives could be used as components for creating semiconductors . This could have significant implications for the electronics industry .

Energy Accumulators

The compound could also be used in the creation of energy accumulators . This could lead to the development of more efficient and sustainable energy storage solutions .

Mechanism of Action

Target of Action

The primary target of 2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in maintaining the resting potential of cells and regulating neuronal excitability.

Mode of Action

The compound acts as an activator of the GIRK channels . It binds to these channels, leading to their opening. This allows potassium ions to flow into the cell, which can hyperpolarize the cell membrane and decrease cell excitability.

Pharmacokinetics

The compound has been reported to have improved metabolic stability compared to similar compounds , suggesting it may have favorable pharmacokinetic properties.

properties

IUPAC Name

2,5-dichloro-N-(1,1-dioxothiolan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO3S/c12-7-1-2-10(13)9(5-7)11(15)14-8-3-4-18(16,17)6-8/h1-2,5,8H,3-4,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYCQGZYROFLQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.